3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane
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Overview
Description
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is a complex organic compound characterized by the presence of a phenyl group, a trifluoropropyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological pathways and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The phenyl group may facilitate binding to aromatic residues in proteins, while the azepane ring may provide structural stability and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(phenylmethyl)sulfonyl-6-(3,3,3-trifluoropropyl)-1,6-diazaspiro[3.3]heptan-2-ylmethanol
- 3,3,3-Trifluoropropyl trifluoromethanesulfonate
Uniqueness
3-phenyl-1-(3,3,3-trifluoropropanesulfonyl)azepane is unique due to its combination of a phenyl group, a trifluoropropyl group, and an azepane ring. This combination imparts specific chemical properties, such as enhanced lipophilicity and structural stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
3-phenyl-1-(3,3,3-trifluoropropylsulfonyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2S/c16-15(17,18)9-11-22(20,21)19-10-5-4-8-14(12-19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXOTBXLYGZXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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